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molecular formula C7H6BrNO B1290056 5-Bromo-4-methylnicotinaldehyde CAS No. 351457-86-8

5-Bromo-4-methylnicotinaldehyde

Cat. No. B1290056
M. Wt: 200.03 g/mol
InChI Key: VMKUWJPBSLTFMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07482342B2

Procedure details

Under argon, an n-butyllithium solution in hexane (1.55N, 4.6 ml) is added dropwise to a 3,5-dibromo-4-methylpyridine solution (intermediate 10.1, 1.76 g, 7 mmol) kept at −100° C. After stirring for 5 min, DMF (0.84 ml, 1.54 equiv.) is added dropwise. The stirring is maintained for 20 min at −100° C. and then for 1 h at −78° C. An aqueous NH4Cl solution is added and the reaction mixture is extracted with a diethyl ether/water mixture. The yellow solid obtained is purified on silica gel (100 g), eluting with AcOEt/petroleum ether (1/4).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.76 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.6 mL
Type
solvent
Reaction Step One
Name
Quantity
0.84 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Li])CCC.Br[C:7]1[CH:8]=[N:9][CH:10]=[C:11]([Br:14])[C:12]=1[CH3:13].CN([CH:18]=[O:19])C.[NH4+].[Cl-]>CCCCCC>[Br:14][C:11]1[C:12]([CH3:13])=[C:7]([CH:18]=[O:19])[CH:8]=[N:9][CH:10]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
1.76 g
Type
reactant
Smiles
BrC=1C=NC=C(C1C)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=NC=C(C1C)Br
Name
Quantity
4.6 mL
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
0.84 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-100 °C
Stirring
Type
CUSTOM
Details
After stirring for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
kept at −100° C
WAIT
Type
WAIT
Details
for 1 h at −78° C
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture is extracted with a diethyl ether/water mixture
CUSTOM
Type
CUSTOM
Details
The yellow solid obtained
CUSTOM
Type
CUSTOM
Details
is purified on silica gel (100 g)
WASH
Type
WASH
Details
eluting with AcOEt/petroleum ether (1/4)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
BrC=1C(=C(C=NC1)C=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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